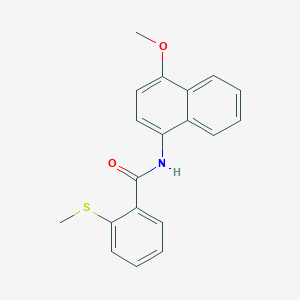

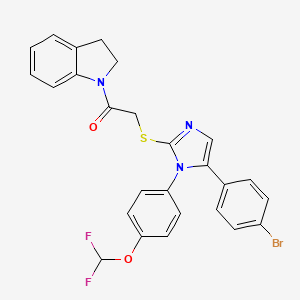

N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNMB has been synthesized through several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Applications De Recherche Scientifique

Amidine Protection for Solution Phase Library Synthesis

N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide and related compounds are utilized in organic synthesis, particularly in the protection of amidinonaphthol. The use of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for N-protection is highlighted, facilitating the multiparallel solution phase synthesis of substituted benzamidines. This method is valued for its mild deprotection conditions and the facile introduction of the protective group, supporting the development of chemical libraries (Bailey, Baker, Hayler, & Kane, 1999).

Molecular Structure and Antioxidant Activity Analysis

The compound has been subject to structural and antioxidant activity investigations. X-ray diffraction, IR spectroscopy, and quantum chemical computation (DFT calculations) have been used to analyze its molecular structure and properties. These studies underline the compound's potential in material science and pharmaceuticals, providing insights into its chemical reactivity and antioxidant properties through the DPPH free radical scavenging test (Demir et al., 2015).

High-Performance Liquid Chromatographic Applications

Its derivatives are explored as fluorogenic labeling agents for the HPLC analysis of biologically important thiols. The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, demonstrates selective and rapid reaction with thiols, resulting in fluorescent adducts. This application is particularly relevant in analytical chemistry, offering a novel approach for the detection and quantification of thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Photodecompositions and Heavy-Atom Tunneling

Studies on the photodecompositions of related azide compounds have observed benzazirine intermediates, which rearrange to ketenimines and triplet nitrenes. With a methylthio substituent, this rearrangement occurs even in the dark at cryogenic temperatures, suggesting a heavy-atom tunneling mechanism. This research contributes to the understanding of reaction mechanisms in photochemistry and may have implications for the synthesis and stabilization of reactive intermediates (Inui et al., 2013).

Catalytic Methylation and Pharmaceutical Intermediates

The compound's framework is also instrumental in the catalytic methylation of naphthol, using greener agents like dimethyl carbonate. This process is significant for the production of intermediates like 2-methoxynaphthalene, used in manufacturing non-steroidal, anti-inflammatory drugs such as naproxen. The research emphasizes the role of calcined-hydrotalcite supported on hexagonal mesoporous silica catalysts, showcasing an environmentally friendly and efficient method for methylation (Yadav & Salunke, 2013).

Propriétés

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-22-17-12-11-16(13-7-3-4-8-14(13)17)20-19(21)15-9-5-6-10-18(15)23-2/h3-12H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKHFMLBTDSCAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2699129.png)

![N,N-diethyl-2-[3-[2-(2-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2699132.png)

![1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2699135.png)

![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)

![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone](/img/structure/B2699148.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2699150.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2699151.png)